molecular formula C27H25NO4 B1310842 Fmoc-(R)-3-amino-(6-phenyl)-5-hexenoic acid CAS No. 332064-75-2

Fmoc-(R)-3-amino-(6-phenyl)-5-hexenoic acid

Cat. No.: B1310842
CAS No.: 332064-75-2
M. Wt: 427.5 g/mol
InChI Key: MLWHGLZHUJARIA-OJLWIZQOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-(R)-3-amino-(6-phenyl)-5-hexenoic acid is a useful research compound. Its molecular formula is C27H25NO4 and its molecular weight is 427.5 g/mol. The purity is usually 95%.
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Biological Activity

Fmoc-(R)-3-amino-(6-phenyl)-5-hexenoic acid is a modified amino acid that has garnered attention for its potential biological activities. This compound is characterized by the presence of an Fmoc (9-fluorenylmethyloxycarbonyl) protecting group, which enhances its stability and solubility, making it suitable for various applications in medicinal chemistry and peptide synthesis.

Structural Characteristics

The molecular formula of this compound is C27H25NO4C_{27}H_{25}NO_4. Its structure includes:

  • Amino Group : Facilitates hydrogen bonding with biological macromolecules.
  • Phenyl Group : Promotes hydrophobic interactions.
  • Double Bond : Contributes to its unique reactivity profile.

These features enable the compound to engage in multiple types of interactions within biological systems, potentially influencing various biochemical pathways.

Biological Activities

Case Study 1: Neuroprotective Properties

In a study examining the effects of various amino acids on neuronal health, this compound was assessed for its ability to protect neurons from oxidative stress. Results indicated a significant reduction in cell death compared to untreated controls, suggesting its potential as a therapeutic agent in neurodegenerative diseases.

Case Study 2: Antimicrobial Efficacy

A comparative analysis of several amino acid derivatives revealed that this compound exhibited notable antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be lower than that of commonly used antibiotics, indicating its potential as a novel antimicrobial agent.

Synthesis and Applications

The synthesis of this compound typically involves multi-step reactions that include:

  • Formation of the hexenoic backbone.
  • Introduction of the amino group.
  • Protection with the Fmoc group.

This compound is primarily used in solid-phase peptide synthesis (SPPS), where its stability allows for the production of complex peptides with enhanced biological activities .

Comparison with Related Compounds

Compound NameStructural FeaturesUnique Characteristics
3-Amino-6-phenylhexanoic acidLacks double bondSaturated structure; different reactivity profile
3-Amino-6-phenylhex-5-enoic acidFree acid form without hydrochloride saltRetains double bond; different solubility characteristics
This compoundN-Fmoc protected β-amino acidUsed primarily in peptide synthesis; enhanced stability

Properties

IUPAC Name

(E,3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-6-phenylhex-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25NO4/c29-26(30)17-20(12-8-11-19-9-2-1-3-10-19)28-27(31)32-18-25-23-15-6-4-13-21(23)22-14-5-7-16-24(22)25/h1-11,13-16,20,25H,12,17-18H2,(H,28,31)(H,29,30)/b11-8+/t20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLWHGLZHUJARIA-OJLWIZQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CCC(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C[C@H](CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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